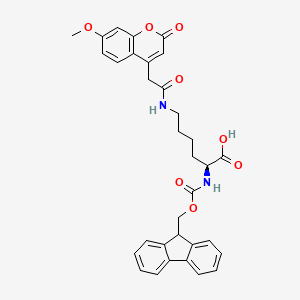

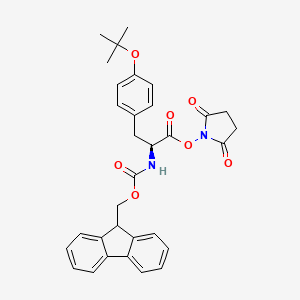

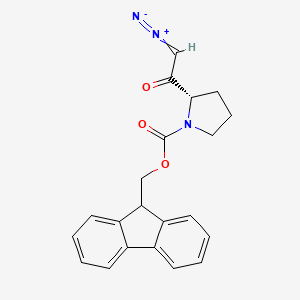

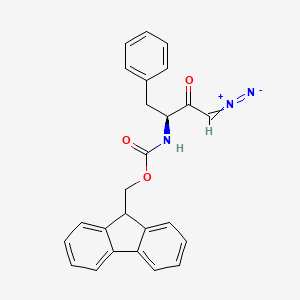

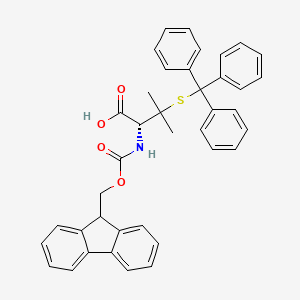

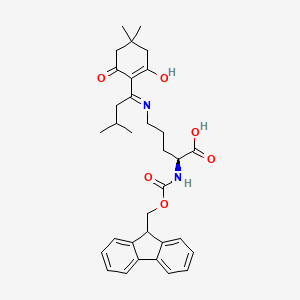

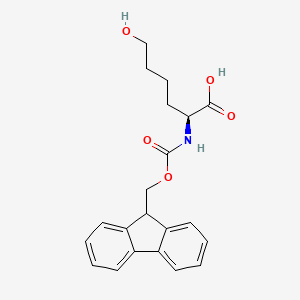

(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known as 2,5-dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate, is a chemical with the CAS number 125697-63-4 . It is used in the field of pharmaceuticals and chemical research .

Molecular Structure Analysis

The molecular formula of this compound is C25H26N2O6 . It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .Physical and Chemical Properties Analysis

The compound has a predicted density of 1.39±0.1 g/cm3 . The pKa is predicted to be 9.96±0.46 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

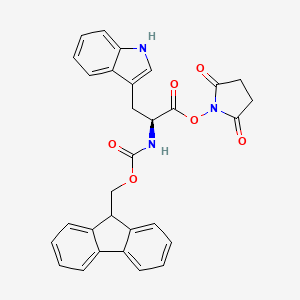

The chemical compound "(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate" has been utilized in various scientific research applications, primarily focusing on the synthesis of differentially protected azatryptophan derivatives and other complex organic molecules. For instance, Nimje et al. (2020) reported the synthesis of differentially protected azatryptophan derivatives using a class of compounds similar to the one , highlighting its role in peptide-based drug discovery. The process involved a Negishi coupling that yielded derivatives with high isolated yields, demonstrating the compound's utility in synthesizing unnatural amino acids for therapeutic applications (Nimje et al., 2020).

Advanced Material Synthesis

The compound has also been instrumental in the development of advanced materials, such as conjugated polymers for photonics applications. Výprachtický et al. (2010) synthesized alternating conjugated polymers incorporating fluorene units by utilizing similar chemical structures. The polymers exhibited properties suitable for photonics, demonstrating the compound's relevance in the synthesis of materials with potential applications in electronics and optoelectronics (Výprachtický et al., 2010).

Biological and Medicinal Chemistry

In the realm of biological and medicinal chemistry, compounds structurally related to "this compound" have been synthesized and evaluated for their bioactive properties. Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing moieties related to the compound , showcasing its utility in the development of new therapeutic agents with potential antitumor activity (Maftei et al., 2013).

Wirkmechanismus

Target of Action

Fmoc-Glu(OSu)-OtBu, also known as (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate or N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides .

Mode of Action

The compound acts as a protective group for the amino acids involved in peptide synthesis . It protects the amino group of an amino acid during the formation of the peptide bond, a process that requires the activation of the carboxyl group of one amino acid and the amino group of another . The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a key feature in its mode of action .

Biochemical Pathways

Fmoc-Glu(OSu)-OtBu plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s removal is monitored spectrophotometrically, thanks to the fluorenyl group’s strong absorbance in the ultraviolet region .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Glu(OSu)-OtBu would be more relevant in a laboratory setting rather than in a biological context. Its properties, such as stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, influence its behavior during the peptide synthesis process .

Result of Action

The result of Fmoc-Glu(OSu)-OtBu’s action is the successful synthesis of peptides. The Fmoc group protects the amino group during peptide bond formation, and its subsequent removal allows for the continuation of the peptide chain . This contributes to the synthesis of peptides of significant size and complexity .

Action Environment

The action of Fmoc-Glu(OSu)-OtBu is influenced by the conditions of the peptide synthesis process. Factors such as pH, temperature, and the presence of other reactants can affect its efficacy and stability . For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions .

Biochemische Analyse

Biochemical Properties

The compound plays a crucial role in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group

Molecular Mechanism

The molecular mechanism of action of the compound involves its role in peptide bond formation. It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

Fmoc-protected amino acids are known for their stability and efficiency in peptide synthesis .

Metabolic Pathways

Fmoc-protected amino acids are known to be involved in peptide synthesis .

Subcellular Localization

Fmoc-protected amino acids are known to be involved in peptide synthesis, which primarily occurs in the cytoplasm of the cell .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O8/c1-28(2,3)37-26(34)22(12-15-25(33)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIOCLGOABQUJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677762 |

Source

|

| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200616-38-2 |

Source

|

| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.